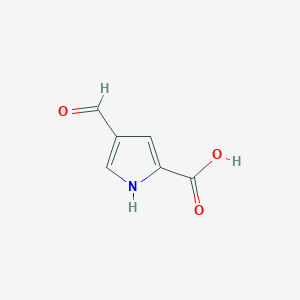

4-Formyl-1H-pyrrole-2-carboxylic acid

Beschreibung

Significance of the Pyrrole (B145914) Scaffold in Chemical Research

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, represents a cornerstone in the field of chemical and medicinal research. nih.govbiolmolchem.com This fundamental structure is integral to a vast array of natural products essential for life, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. nih.gov The unique electronic properties of the pyrrole ring and its ability to be readily functionalized make it a "privileged scaffold" in drug discovery. scispace.combohrium.com

Pyrrole derivatives are known to exhibit a wide spectrum of biological activities, serving as foundational frameworks for antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govscispace.comrsc.org The versatility of the pyrrole nucleus allows medicinal chemists to synthesize diverse libraries of compounds, leading to the development of numerous commercially available drugs. nih.govnih.gov Beyond pharmaceuticals, pyrrole-based compounds are crucial in materials science, contributing to the development of conductive polymers, dyes, and catalysts. biolmolchem.comscispace.com The sustained interest in this scaffold stems from its proven success and the potential for discovering novel molecules with significant therapeutic and industrial applications. bohrium.comrsc.org

Overview of Formylpyrrolecarboxylic Acids in Academic Inquiry

Within the broad class of pyrrole derivatives, formylpyrrolecarboxylic acids—pyrrole rings substituted with both a formyl (-CHO) and a carboxylic acid (-COOH) group—are of significant academic interest. These bifunctional molecules serve as versatile synthetic intermediates. The presence of two different reactive functional groups on the aromatic ring allows for selective chemical transformations, making them valuable building blocks for constructing more complex molecular architectures.

Research into this subclass often focuses on their synthesis and subsequent use in the preparation of macrocycles, polymers, and pharmacologically active agents. rsc.org For example, pyrrole-2-carboxylic acid and its derivatives are known natural products and have been investigated for their roles in biological processes and as precursors in biosynthesis. nih.govwikipedia.org The strategic placement of the formyl and carboxyl groups around the pyrrole ring influences the molecule's reactivity and its potential applications, driving ongoing inquiry into their chemical properties and synthetic utility.

Research Focus on 4-Formyl-1H-pyrrole-2-carboxylic Acid

The specific isomer, this compound, has garnered particular attention as a key intermediate in the synthesis of various targeted molecules. Its defined substitution pattern provides a precise framework for building elaborate chemical structures. Researchers utilize this compound as a starting material for multi-step syntheses, leveraging the distinct reactivity of the formyl and carboxylic acid moieties to introduce new functionalities and construct larger, more complex systems. The study of this specific molecule contributes to the broader understanding of pyrrole chemistry and aids in the development of novel synthetic methodologies and the creation of new chemical entities with potential applications in medicine and materials science.

Physicochemical Properties of this compound

| Property | Data |

| Molecular Formula | C6H5NO3 |

| Molecular Weight | 139.11 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid (form may vary) |

| Canonical SMILES | C1=C(NC=C1C=O)C(=O)O |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-formyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-5(6(9)10)7-2-4/h1-3,7H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQGTSFYIOGZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549263 | |

| Record name | 4-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-53-6 | |

| Record name | 4-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Formyl 1h Pyrrole 2 Carboxylic Acid and Its Analogues

Direct Formylation Strategies

Direct formylation involves the introduction of a formyl group (-CHO) onto an existing pyrrole-2-carboxylate scaffold through electrophilic aromatic substitution. researchgate.netwikipedia.org Pyrrole (B145914) is an electron-rich heteroaromatic compound, making it highly susceptible to such reactions. researchgate.netpharmaguideline.com The key challenge in this approach lies in controlling the regioselectivity of the substitution, as formylation can occur at the C4 or C5 positions.

While the Vilsmeier-Haack reaction is more common, formylation of pyrrole rings can also be achieved under conditions analogous to the Friedel-Crafts reaction. wikipedia.orgcdnsciencepub.com This typically involves an electrophilic formylating agent and a Lewis acid catalyst. nsf.gov For pyrrole-2-carboxylates, a notable method is the Rieche formylation, which employs dichloromethyl alkyl ethers (e.g., dichloromethyl methyl ether or dichloromethyl butyl ether) as the formylating agent. wikipedia.org

The reaction proceeds via the in-situ formation of a potent electrophile from the dichloromethyl alkyl ether, which then attacks the electron-rich pyrrole ring. The regioselectivity of this reaction can be influenced by the specific reagents and conditions used. For instance, the use of dichloromethyl alkyl ethers on 1H-pyrrole-2-carboxylates has been shown to regioselectively afford the 4-formyl derivative in nearly quantitative yields. researchgate.netacs.org

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole and its derivatives. pharmaguideline.comorganic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is a substituted chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. chemtube3d.comchemspider.comwikipedia.org

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic substitution on the pyrrole ring. wikipedia.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. chemtube3d.comwikipedia.org This method is particularly effective for pyrroles and can be performed under relatively mild conditions. ijpcbs.comresearchgate.net However, when applied to substrates like ethyl 1H-pyrrole-2-carboxylate, the classical Vilsmeier-Haack reaction (using DMF/POCl₃) often yields a mixture of the 4-formyl and 5-formyl isomers, necessitating careful control of conditions to achieve desired regioselectivity. acs.org

Controlling the position of formylation on the pyrrole-2-carboxylate ring is critical for the synthesis of the desired 4-formyl isomer. Research has shown that the choice of formylating agent is a key determinant of regioselectivity. researchgate.netacs.org A comparative study on the formylation of ethyl 1H-pyrrole-2-carboxylate highlighted the distinct outcomes between different reagents. acs.org

The use of a crystalline Vilsmeier reagent (VR) was found to favor the formation of the 5-formyl derivative, ethyl 5-formyl-1H-pyrrole-2-carboxylate, with high selectivity (1:99 ratio of 4-formyl to 5-formyl). acs.org In contrast, employing dichloromethyl butyl ether as the formylating agent under similar conditions resulted in excellent regioselectivity for the desired 4-formyl isomer, ethyl 4-formyl-1H-pyrrole-2-carboxylate, with a 99:1 ratio. acs.org These findings demonstrate that specific formylation protocols can be selected to target either the C4 or C5 position with high precision. acs.org

| Formylating Reagent | Conditions | Product Ratio (4-formyl : 5-formyl) | Primary Product |

|---|---|---|---|

| Crystalline Vilsmeier Reagent (VR) | CHCl₃, 0 °C to RT | 1 : 99 | Ethyl 5-formyl-1H-pyrrole-2-carboxylate |

| Dichloromethyl butyl ether | CHCl₃, 0 °C to RT | 99 : 1 | Ethyl 4-formyl-1H-pyrrole-2-carboxylate |

Multi-Step Synthetic Approaches

Multi-step syntheses provide alternative routes to 4-formyl-1H-pyrrole-2-carboxylic acid, often allowing for greater control over the final substitution pattern by building the molecule through a sequence of reactions.

One multi-step strategy involves the chemical modification of a pre-functionalized pyrrole-2-carboxylate. An example of this approach is the synthesis of methyl 2-formylpyrrole-4-carboxylate starting from its corresponding cyano analogue, methyl 2-cyanopyrrole-4-carboxylate. prepchem.com In this transformation, the cyano group at the C2 position is reduced to a formyl group using Raney nickel in 75% formic acid. prepchem.com This demonstrates how a group at one position can be converted to a formyl group while another carboxylate function is already in place.

Another elaborate approach involves acylating the Vilsmeier-Haack intermediate of pyrrole itself. cdnsciencepub.com For instance, the Vilsmeier-Haack intermediate formed from pyrrole can be acylated under Friedel-Crafts conditions. A subsequent methoxide (B1231860)/methanol (B129727) treatment of a 4-trichloroacetylated intermediate can lead to the formation of methyl 2-formylpyrrole-4-carboxylate. cdnsciencepub.comresearchgate.net This "one-pot" synthesis from pyrrole showcases a sequence of formylation, acylation, and transformation to achieve the target structure. cdnsciencepub.com

Broader synthetic strategies involve the construction of the pyrrole ring itself or the functionalization of a simple pyrrole prior to the key formylation step. The introduction of substituents onto the pyrrole ring can be achieved through various methods, including alkylation and halogenation. pharmaguideline.com For example, N-alkylation or N-arylation can be performed on the pyrrole nitrogen using alkyl halides, particularly when electron-withdrawing groups are present on the ring. pharmaguideline.com

C-H functionalization offers a modern approach to introduce groups at specific positions. researchgate.net For instance, halogenation of a pyrrole-2-carboxylate using reagents like N-chlorosuccinimide can introduce a halogen at the C4 position. nih.gov This halogen can then serve as a handle for further transformations, such as metal-catalyzed cross-coupling or conversion to an organometallic reagent, which can then be trapped with a formylating agent to install the aldehyde at the C4 position. Similarly, Friedel-Crafts alkylation of pyrrole-2-carboxaldehyde can be used to introduce alkyl groups at specific positions, which can influence subsequent reactions. chemspider.com These functionalization strategies provide versatile pathways to elaborate the pyrrole core before the final formyl group is introduced, enabling the synthesis of a wide range of analogues.

Ester Hydrolysis for Carboxylic Acid Formation

The final step in many synthetic pathways to obtain this compound and its analogues is the hydrolysis of a corresponding ester precursor. This transformation is crucial for unmasking the carboxylic acid functionality. The conditions for this reaction can be quite vigorous, reflecting the stability of the pyrrole system and the ester group.

A notable example involves the synthesis of halogenated pyrrole carboxylic acids. For instance, 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid was obtained in quantitative yield from its ester precursor. researchgate.net The hydrolysis was achieved by stirring the ester in a mixture of absolute ethanol (B145695) and 10 M aqueous sodium hydroxide (B78521) at 90 °C for three hours. researchgate.net This method highlights the use of forcing conditions to achieve efficient conversion.

Another advanced approach combines the synthesis of the pyrrole ring and the subsequent hydrolysis into a single continuous flow process. This has been demonstrated for pyrrole-3-carboxylic acid derivatives, where the HBr generated as a byproduct in the Hantzsch pyrrole synthesis is utilized to hydrolyze tert-butyl esters in situ. nih.govacs.org This method provides the corresponding carboxylic acids directly in a single microreactor, showcasing an efficient and integrated synthetic strategy. nih.gov

| Precursor Ester | Reagents | Conditions | Product | Yield |

| 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 10 M NaOH, EtOH | 90 °C, 3 h | 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid | Quantitative |

| tert-Butyl pyrrole-3-carboxylates | HBr (in situ) | Continuous flow | Pyrrole-3-carboxylic acids | Not specified |

Advanced Synthetic Techniques

Modern organic synthesis often employs strategies that enhance efficiency, such as combining multiple steps into a single operation or utilizing catalysts to promote novel bond formations.

One-Pot Synthesis Methods

One-pot syntheses are highly valued for their ability to reduce reaction time, resource consumption, and waste generation by avoiding the isolation and purification of intermediates. Several one-pot methods have been developed for the synthesis of this compound analogues.

One such method allows for the synthesis of 4-acylpyrrole-2-carboxaldehydes directly from pyrrole. This process involves the treatment of a 4-trichloroacetylated intermediate with methoxide in methanol, leading to the formation of methyl 2-formylpyrrole-4-carboxylate. cdnsciencepub.com

Another efficient one-pot procedure involves an electrocyclization/oxidation sequence to produce pyrrole-2-carboxylates and -carboxamides from chalcones and glycine (B1666218) esters or amides. acs.org The intermediate 3,4-dihydro-2H-pyrroles are oxidized in situ to the corresponding pyrroles. acs.org Furthermore, carbohydrates have been utilized as starting materials in a practical one-pot conversion to N-substituted pyrrole-2-carbaldehydes by reacting them with primary amines in the presence of oxalic acid in DMSO. researchgate.net

| Starting Materials | Key Reagents/Conditions | Product Type |

| Pyrrole | Trichloroacetylation, then methoxide/methanol | 4-Acylpyrrole-2-carboxaldehydes |

| Chalcones, Glycine esters/amides | Electrocyclization, then oxidation (e.g., Cu(II)/air) | Pyrrole-2-carboxylates/-carboxamides |

| Carbohydrates, Primary amines | Oxalic acid, DMSO, 90 °C | N-substituted pyrrole-2-carbaldehydes |

Catalytic Methodologies in Pyrrole Annulation

Catalytic annulation reactions provide powerful and atom-economical routes to construct the pyrrole ring. These methods often involve transition metal catalysts that enable novel bond-forming cascades.

A palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines has been developed for the one-pot synthesis of highly substituted pyrroles. mdpi.com This method proceeds in moderate to excellent yields using oxygen as the terminal oxidant under mild conditions. mdpi.com

Copper catalysis has also been employed in the annulation of enaminones with alkynyl esters to afford densely substituted pyrroles. rsc.org This approach allows for the tunable synthesis of 2-vinyl and 2,3-dicarboxyl-functionalized pyrroles, depending on the choice of a terminal or internal alkynyl ester. rsc.org These catalytic methods represent efficient strategies for assembling complex pyrrole structures from simpler precursors.

Condensation Reactions for Pyrrole Ring Formation

Condensation reactions are a cornerstone of heterocyclic synthesis. The formation of the pyrrole ring in this compound and its analogues can be achieved through various condensation strategies.

The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to form the pyrrole ring. mdpi.com This reaction can be catalyzed by inexpensive and commercially available aluminas, which act as heterogeneous catalysts. mdpi.com

Another versatile method is the Van Leusen reaction, which can be used to synthesize 3,4-disubstituted pyrroles. In a multi-step sequence, heteroaryl chalcones, formed via a Claisen-Schmidt condensation, react with p-tosylmethyl isocyanide (TosMIC) in a formal [2+3] cycloaddition to yield 3-aroyl-4-heteroarylpyrrole derivatives. mdpi.comresearchgate.net

Furthermore, the condensation of carbohydrates like glucose with alkylamines under acidic conditions has been shown to produce N-substituted-5-methoxymethyl-2-formyl-pyrroles, albeit in low yields. nih.gov A more specialized condensation involves the reaction of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to furnish N-acylpyrroles. organic-chemistry.org

Introduction of Trifluoromethyl Groups

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. nih.gov Several methods exist for the synthesis of trifluoromethylated analogues of this compound.

The synthesis of trifluoromethyl-containing pyrroles can be achieved by utilizing trifluoromethylated building blocks in annulation reactions. rsc.org For example, 3-trifluoromethyl pyrroles have been prepared through a cascade reaction of β-CF3-1,3-enynamides with primary amines. rsc.org Synthetic approaches to trifluoromethylated indoles, which are benzo-fused analogues of pyrroles, often involve either direct trifluoromethylation of the indole (B1671886) core or cyclization of precursors already containing the CF3 group. researchgate.net

The development of novel pathways to fluorinated nitrogen heterocycles is an area of active research, driven by the significant impact of these functionalities in pharmaceutical and agrochemical applications. researchgate.net

Reactivity and Chemical Transformations of 4 Formyl 1h Pyrrole 2 Carboxylic Acid

Transformations of the Formyl Group

The formyl group at the C4 position of the pyrrole (B145914) ring is a key site for various chemical modifications, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation Reactions

The aldehyde functionality of 4-formyl-1H-pyrrole-2-carboxylic acid can be readily oxidized to a carboxylic acid, yielding pyrrole-2,4-dicarboxylic acid. A common and potent oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO4). libretexts.org Under basic or neutral conditions, KMnO4 effectively converts aldehydes into their corresponding carboxylates, which upon acidic workup, afford the dicarboxylic acid. libretexts.org The reaction proceeds through a manganate (B1198562) ester intermediate, which then collapses to the carboxylic acid. The efficiency of the oxidation can be influenced by reaction conditions such as temperature and pH. researchgate.net

Table 1: Oxidation of Formyl Group

| Oxidizing Agent | Product | Reaction Conditions |

| Potassium Permanganate (KMnO4) | Pyrrole-2,4-dicarboxylic acid | Basic or neutral, followed by acid workup |

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl group, affording 4-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation.

Sodium borohydride is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. youtube.commasterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695). For instance, a substituted tert-butyl 4-formyl-1H-pyrrole-2-carboxylate has been successfully reduced to the corresponding alcohol using NaBH4 in methanol at 0°C, achieving a high yield. clockss.org This method is advantageous due to its operational simplicity and high selectivity for the aldehyde over the carboxylic acid or ester functionality. researchgate.net

Catalytic hydrogenation is another effective method for the reduction of aldehydes. libretexts.org This process typically involves the use of a metal catalyst, such as palladium or platinum, under a hydrogen atmosphere. researchgate.net While effective for reducing aldehydes, careful selection of reaction conditions is necessary to avoid the reduction of the carboxylic acid group. libretexts.org

Table 2: Reduction of Formyl Group

| Reducing Agent | Product | Key Features |

| Sodium Borohydride (NaBH4) | 4-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid | Mild, selective for aldehydes, high yield. youtube.comclockss.org |

| Catalytic Hydrogenation | 4-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid | Requires a metal catalyst and H2 atmosphere. libretexts.org |

Nucleophilic Addition Pathways, including Grignard Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reactions: Grignard reagents (RMgX) are powerful nucleophiles that add to aldehydes to form secondary alcohols upon acidic workup. The reaction of this compound with a Grignard reagent would be expected to yield a 4-(hydroxyalkyl)-1H-pyrrole-2-carboxylic acid. However, the acidic proton of the carboxylic acid and the N-H of the pyrrole ring can react with the Grignard reagent, consuming it in an acid-base reaction. Therefore, protection of these acidic protons, for example by esterification of the carboxylic acid, is typically required before introducing the Grignard reagent.

Wittig Reaction: The Wittig reaction provides a means to convert aldehydes into alkenes. organic-chemistry.org This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com For example, a one-carbon homologation of a tert-butyl 4-formyl-1H-pyrrole-2-carboxylate has been achieved via a Wittig reaction using methoxymethyl)triphenylphosphonium chloride to produce a vinyl ether, which was then hydrolyzed to the corresponding one-carbon extended aldehyde. clockss.org

Table 3: Nucleophilic Addition to the Formyl Group

| Reagent | Reaction Type | Product |

| Grignard Reagent (RMgX) | Nucleophilic Addition | 4-(1-hydroxyalkyl)-1H-pyrrole-2-carboxylic acid (after workup) |

| Phosphorus Ylide (Ph3P=CHR) | Wittig Reaction | 4-(alkenyl)-1H-pyrrole-2-carboxylic acid |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position can undergo reactions typical of this functional group, such as esterification and decarboxylation.

Esterification Reactions

Esterification of this compound can be achieved through various methods, with the Fischer-Speier esterification being a common approach. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. mdpi.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol. mdpi.com

Table 4: Fischer-Speier Esterification

| Reactants | Catalyst | Product |

| This compound, Alcohol (ROH) | Strong Acid (e.g., H2SO4) | Alkyl 4-formyl-1H-pyrrole-2-carboxylate |

Decarboxylation Mechanisms

The decarboxylation of pyrrole-2-carboxylic acids, including the 4-formyl derivative, is subject to acid catalysis. nih.gov In strongly acidic solutions, the loss of carbon dioxide occurs through a mechanism that involves the addition of water to the carboxyl group, rather than direct C-C bond cleavage to form CO2 and a pyrrole anion. chempedia.info

The proposed mechanism involves the protonation of the pyrrole ring, likely at the C2 or C5 position. nih.gov This is followed by the nucleophilic attack of a water molecule on the carboxylic acid carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate which can then eliminate a molecule of carbonic acid. The protonated carbonic acid rapidly dissociates into carbon dioxide and water. researchgate.net Theoretical studies using density functional theory (DFT) have supported this associative mechanism, indicating that the initial hydration of the protonated carboxylic acid is the rate-determining step. researchgate.net The rate of decarboxylation is observed to increase significantly with increasing acidity of the medium. researchgate.net

Table 5: Key Steps in Acid-Catalyzed Decarboxylation

| Step | Description |

| 1. Protonation | The pyrrole ring is protonated in a strongly acidic medium. nih.gov |

| 2. Nucleophilic Attack | A water molecule attacks the carbonyl carbon of the carboxylic acid. researchgate.net |

| 3. Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Elimination | Protonated carbonic acid is eliminated, which then decomposes to CO2 and H3O+. nih.gov |

Pyrrole Ring Functionalization and Derivatization

The pyrrole core of the molecule can be modified through several synthetic strategies, targeting the pyrrole nitrogen or the carbon atoms of the ring.

The nitrogen atom of the pyrrole ring can serve as a nucleophile, allowing for the introduction of various substituents. The N-H proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH), to form a pyrrolide anion. This anion can then react with electrophiles like alkyl halides or acid chlorides in a nucleophilic substitution reaction to yield N-substituted products.

The presence of two electron-withdrawing groups (formyl and carboxylic acid) on the pyrrole ring increases the acidity of the N-H proton compared to unsubstituted pyrrole, facilitating its deprotonation. However, these groups also decrease the nucleophilicity of the resulting pyrrolide anion. Despite this, N-substitution remains a viable strategy for derivatization. For instance, reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) after deprotonation would yield the corresponding N-alkyl or N-acyl derivatives. In related systems, N-substitution of pyrrole with various halides has been achieved in excellent yields using ionic liquids as the reaction medium.

Table 1: Representative N-Substitution Reactions This table is based on established reactivity principles for pyrroles with electron-withdrawing substituents.

| Reactant | Reagents | Product | Product Name |

|---|

The formyl group at the C4 position is a reactive aldehyde that readily participates in condensation reactions to form carbon-carbon double bonds, leading to the synthesis of β-pyrrolylalkenes. Key reactions include the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid). sigmaaldrich.comnsf.gov The reaction proceeds via nucleophilic addition to the formyl carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The use of a weak base is typical to avoid self-condensation of the aldehyde. sigmaaldrich.com

Wittig Reaction: The formyl group can be converted to an alkene using a phosphorus ylide (a Wittig reagent). For example, a one-carbon homologation of a similar compound, tert-butyl 3-(3-(allyloxy)-3-oxopropyl)-4-formyl-1H-pyrrole-2-carboxylate, was successfully achieved via a Wittig reaction using methoxymethyl)triphenylphosphonium chloride to produce a vinyl ether, which was subsequently hydrolyzed to the corresponding homologated aldehyde. researchgate.net

Table 2: Synthesis of β-Pyrrolylalkenes Illustrative examples based on established condensation reactions.

| Reaction Type | Active Methylene Compound / Ylide | Base / Conditions | Product Type |

|---|---|---|---|

| Knoevenagel | Diethyl malonate | Piperidine, Ethanol | Diethyl 2-((4-(carboxy)-1H-pyrrol-3-yl)methylene)malonate |

| Knoevenagel | Malononitrile | Weak base | 2-((4-(carboxy)-1H-pyrrol-3-yl)methylene)malononitrile |

| Wittig | Ph₃P=CH₂ | THF | 4-Vinyl-1H-pyrrole-2-carboxylic acid |

The formyl group of the title compound can act as the aldehyde component in multi-component reactions, most notably the Hantzsch dihydropyridine (B1217469) synthesis. nih.govwikipedia.org This reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. nih.govwikipedia.org

In this context, this compound (or its corresponding ester for better solubility and reactivity) would react with two molecules of ethyl acetoacetate (B1235776) and ammonia. The process first involves the formation of a Knoevenagel condensation product from the pyrrole aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. wikipedia.org These intermediates then condense and cyclize to form the 1,4-dihydropyridine (B1200194) (1,4-DHP) ring system, which is a core structure in a class of calcium channel blockers. nih.gov The resulting product is a complex, polysubstituted heterocyclic compound bearing the pyrrole moiety at the 4-position of the dihydropyridine ring. Various modifications of the Hantzsch synthesis, including the use of microwave irradiation or solvent-free conditions, have been developed to improve yields and reaction times. researchgate.netmdpi.com

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. nih.gov However, the reactivity and regioselectivity of this reaction on this compound are strongly influenced by the two existing electron-withdrawing substituents. Both the formyl (-CHO) and carboxylic acid (-COOH) groups are deactivating, making electrophilic substitution more difficult than for simple pyrroles.

The directing effect of these groups must be considered. In the pyrrole ring, electrophilic attack is strongly favored at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate. Since the C2 and C4 positions are occupied, substitution is expected to occur at the remaining C5 or C3 positions. In the literature, chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide occurs at the C4 position. nih.gov Fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor has been shown to yield the 4-fluoro product. nih.gov Based on these precedents, halogenation of ethyl 4-formyl-1H-pyrrole-2-carboxylate would be expected to occur at one of the vacant positions, C3 or C5, with the precise outcome depending on the specific reagents and reaction conditions.

Table 3: Potential Halogenation Products

| Halogenating Agent | Expected Product(s) |

|---|---|

| N-Chlorosuccinimide (NCS) | 5-Chloro-4-formyl-1H-pyrrole-2-carboxylic acid and/or 3-Chloro-4-formyl-1H-pyrrole-2-carboxylic acid |

| N-Bromosuccinimide (NBS) | 5-Bromo-4-formyl-1H-pyrrole-2-carboxylic acid and/or 3-Bromo-4-formyl-1H-pyrrole-2-carboxylic acid |

| Selectfluor | 5-Fluoro-4-formyl-1H-pyrrole-2-carboxylic acid and/or 3-Fluoro-4-formyl-1H-pyrrole-2-carboxylic acid |

Mechanistic Investigations of Key Reactions

Understanding the relative reactivity of the different functional groups within the molecule is crucial for predicting reaction outcomes and designing selective synthetic routes.

This compound possesses four distinct reactive sites: the acidic N-H, the electrophilic formyl carbon, the carboxylic acid group, and the C3/C5 positions of the pyrrole ring. The chemoselectivity of a given reaction depends on the reagents and conditions employed.

Studies on a closely related analog, methyl 5-formyl-1H-pyrrole-2-carboxylate, have shown that the formyl group is the most reactive center . It can be selectively reduced to a hydroxymethyl group using sodium borohydride without affecting the ester, or oxidized to a carboxylic acid group with potassium permanganate. This high reactivity is characteristic of aldehydes, which are highly susceptible to nucleophilic attack.

The carboxylic acid group is generally less reactive towards nucleophiles than the formyl group. Direct nucleophilic acyl substitution is difficult due to the poor leaving group ability of the hydroxide (B78521) ion (-OH). Activation is typically required, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂), which can then readily react with nucleophiles like alcohols or amines. Standard Fischer esterification (reaction with an alcohol under acidic catalysis) is a common transformation for this group.

The pyrrole N-H is acidic and its reactivity is typically harnessed under basic conditions. Deprotonation with a strong base like NaH is necessary to generate the nucleophilic pyrrolide anion for subsequent alkylation or acylation.

The pyrrole ring carbons (C3 and C5) are the least reactive sites under many conditions due to the deactivating nature of the formyl and carboxyl substituents. Electrophilic substitution at these positions requires harsher conditions compared to unsubstituted pyrrole.

This reactivity hierarchy allows for a high degree of synthetic control. For example, one can selectively perform a Wittig reaction on the formyl group without affecting the carboxylic acid or the pyrrole ring under neutral or mildly basic conditions. Conversely, esterification can be performed on the carboxylic acid under acidic conditions that would not affect the formyl group.

Table 4: Hierarchy of Functional Group Reactivity

| Functional Group | Type of Reactivity | Relative Reactivity | Typical Reactions |

|---|---|---|---|

| Formyl (-CHO) | Electrophilic carbon | Highest | Nucleophilic addition (Wittig, Grignard), Condensation (Knoevenagel), Selective Reduction/Oxidation |

| Carboxylic Acid (-COOH) | Acidic proton, Electrophilic carbon (after activation) | Moderate | Deprotonation (salt formation), Esterification, Conversion to acid chloride |

| Pyrrole N-H | Acidic proton | Moderate (under basic conditions) | Deprotonation followed by N-Alkylation or N-Acylation |

| Pyrrole Ring (C3, C5) | Nucleophilic aromatic ring | Lowest | Electrophilic Aromatic Substitution (requires forcing conditions) |

Spectroscopic Characterization and Advanced Analytical Studies

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the analysis of molecular structure, providing a "fingerprint" based on the vibrational modes of a molecule. For 4-Formyl-1H-pyrrole-2-carboxylic acid, techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, coupled with theoretical calculations like Potential Energy Distribution (PED), offer a comprehensive understanding of its structural dynamics.

The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific functional groups. In the case of this compound, the spectrum is expected to be dominated by vibrations associated with the pyrrole (B145914) ring, the carboxylic acid group, and the formyl substituent.

Key vibrational modes anticipated for this compound, based on the analysis of related compounds, include:

O-H Stretching: A broad absorption band is expected in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.org

N-H Stretching: The N-H stretching vibration of the pyrrole ring typically appears as a sharp to moderately broad band around 3400-3200 cm⁻¹. researchgate.net

C=O Stretching: Two distinct carbonyl stretching vibrations are expected. The carboxylic acid C=O stretch generally appears around 1710 cm⁻¹, while the formyl C=O stretch is anticipated at a slightly lower wavenumber. libretexts.orgfigshare.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring are expected just above 3000 cm⁻¹. libretexts.org

Pyrrole Ring Vibrations: Stretching and bending vibrations of the pyrrole ring itself give rise to a series of bands in the fingerprint region (approximately 1600-1400 cm⁻¹). researchgate.net

The following table presents a selection of calculated vibrational frequencies and their assignments for the related compound, 5-Formyl-1H-pyrrole-2-carboxylic acid, which can be used as a reference for the 4-formyl isomer. researchgate.net

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| 3450 | N-H Stretch |

| 1745 | C=O Stretch (Carboxylic Acid) |

| 1680 | C=O Stretch (Formyl) |

| 1550 | Pyrrole Ring Stretch |

| 1475 | Pyrrole Ring Stretch |

| 942 | O-H Wag (Carboxylic Acid) |

This interactive data table is based on theoretical calculations for 5-Formyl-1H-pyrrole-2-carboxylic acid and serves as an illustrative guide. researchgate.net

Potential Energy Distribution (PED) calculations are a powerful theoretical tool used to provide a detailed assignment of vibrational bands observed in an IR or Raman spectrum. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a particular normal mode of vibration. This allows for a more precise and unambiguous assignment of spectral peaks, especially in complex molecules where vibrational coupling is common. udel.edu

A study employing DFT calculations for 5-Formyl-1H-pyrrole-2-carboxylic acid has utilized PED analysis to assign its calculated vibrational frequencies. researchgate.net This analysis reveals the extent to which different functional groups in the molecule are involved in each vibrational mode. For instance, a band might be described as having a 70% C=O stretching character and a 20% C-C stretching character, indicating a coupled vibration. Such detailed assignments are crucial for a fundamental understanding of the molecule's dynamics and for accurately interpreting its experimental vibrational spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms (chemical shift), the connectivity of atoms through covalent bonds (scalar coupling), and the spatial proximity of atoms (nuclear Overhauser effect).

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. For this compound, distinct signals are expected for the N-H proton, the carboxylic acid O-H proton, the formyl C-H proton, and the two protons on the pyrrole ring.

Carboxylic Acid Proton (O-H): This proton is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. princeton.edu

Pyrrole N-H Proton: The N-H proton of the pyrrole ring is also expected to be in the downfield region, generally appearing as a broad singlet.

Formyl Proton (CHO): The aldehyde proton is characteristically found in the range of 9-10 ppm.

Pyrrole Ring Protons: The protons attached to the pyrrole ring will appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions.

The following table provides typical ¹H NMR chemical shift ranges for the functional groups present in this compound, based on general principles and data for related compounds. libretexts.orgchemicalbook.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid O-H | 10.0 - 13.0 | Broad Singlet |

| Pyrrole N-H | 9.0 - 12.0 | Broad Singlet |

| Formyl C-H | 9.0 - 10.0 | Singlet |

| Pyrrole Ring H | 6.0 - 7.5 | Doublet/Multiplet |

This interactive data table illustrates expected chemical shift ranges.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbons (C=O): The carbonyl carbons of the carboxylic acid and the formyl group are the most deshielded and will appear far downfield, typically in the range of 160-190 ppm. princeton.edu The formyl carbon is generally found at a higher chemical shift than the carboxylic acid carbon.

Pyrrole Ring Carbons: The carbon atoms of the pyrrole ring will resonate in the aromatic region of the spectrum, typically between 110 and 140 ppm. The specific chemical shifts will depend on the substitution pattern.

The table below shows expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound, based on data for analogous structures. researchgate.netoregonstate.edu

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Formyl C=O | 180 - 190 |

| Carboxylic Acid C=O | 160 - 175 |

| Pyrrole Ring C (substituted) | 125 - 140 |

| Pyrrole Ring C (unsubstituted) | 110 - 125 |

This interactive data table illustrates expected chemical shift ranges.

¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing detailed structural information. nih.gov

In the context of halogenated analogues of this compound, ¹⁹F NMR can be used to confirm the position of the fluorine substituent on the pyrrole ring. The coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides valuable information about the connectivity of the molecule. For example, the multiplicity of a fluorine signal can indicate the number of adjacent protons. This technique is particularly useful for distinguishing between regioisomers, such as 3-fluoro-4-formyl and 3-fluoro-5-formyl derivatives of pyrrole-2-carboxylic acid. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Various MS techniques can be applied, each offering distinct advantages.

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no preparation. oak.go.kr This method is particularly useful for high-throughput screening. When analyzing this compound, the sample would be exposed to a stream of heated, excited gas (typically helium or nitrogen), which ionizes the analyte molecules.

DART is known as a "soft" ionization technique, meaning it generally produces minimal fragmentation. oak.go.kr For this compound, the primary ion observed would be the protonated molecule, [M+H]⁺. This provides a quick and accurate determination of the molecular weight. The high-resolution mass of this ion can be used to confirm the elemental formula (C₆H₅NO₃).

Table 2: Expected DART-MS Data for this compound

| Parameter | Expected Value |

| Formula | C₆H₅NO₃ |

| Exact Mass | 139.0269 u |

| Ionization Mode | Positive |

| Primary Ion | [M+H]⁺ |

| Expected m/z | 139.0269 + 1.0078 = 140.0347 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound itself is not sufficiently volatile for direct GC-MS analysis due to the polar carboxylic acid group. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester.

Once derivatized (e.g., to methyl 4-formyl-1H-pyrrole-2-carboxylate), the compound can be separated from other components by GC and subsequently analyzed by the mass spectrometer. The electron ionization (EI) mode is typically used, which imparts significant energy to the molecule, leading to predictable fragmentation patterns that are useful for structural confirmation. The fragmentation would likely involve the loss of the ester group, the formyl group, and cleavage of the pyrrole ring. GC-MS has been successfully used to identify various pyrrole-2-carbaldehydes in complex mixtures. nih.gov

Table 3: Hypothetical GC-MS Fragmentation of Methyl 4-formyl-1H-pyrrole-2-carboxylate

| Ion | Proposed Structure / Loss |

| Molecular Ion [M]⁺ | C₇H₇NO₃⁺ |

| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |

| [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| [M - CHO]⁺ | Loss of the formyl radical. |

| [M - CHO - OCH₃]⁺ | Sequential loss of the formyl and methoxy groups. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile, polar compounds like this compound in complex matrices. nih.gov The compound can be analyzed directly without derivatization. A reversed-phase HPLC column is typically used for separation. nih.gov

The LC eluent is introduced into a mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI is a soft ionization technique that can be operated in either positive or negative ion mode.

Positive Ion Mode: Detects the protonated molecule, [M+H]⁺.

Negative Ion Mode: Detects the deprotonated molecule, [M-H]⁻, which is often more intense for carboxylic acids.

Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and highly sensitive quantification. nih.gov In this technique, the parent ion (e.g., [M-H]⁻) is selected and fragmented to produce characteristic daughter ions. For this compound, a primary fragmentation in negative mode would be the loss of CO₂ from the carboxylate group.

Table 4: Expected LC-MS Ions for this compound

| Ion Mode | Parent Ion | m/z (Parent) | Key Fragment Ion | m/z (Fragment) |

| Positive ESI | [M+H]⁺ | 140.03 | [M+H - H₂O]⁺ | 122.02 |

| Negative ESI | [M-H]⁻ | 138.01 | [M-H - CO₂]⁻ | 94.04 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq For this compound, the chromophore system consists of the pyrrole ring conjugated with both the formyl group and the carboxylic acid group.

This extended conjugation significantly influences the electronic transitions, primarily the π → π* transitions. Compared to unsubstituted pyrrole, which has an absorption maximum (λmax) around 210 nm, the presence of the electron-withdrawing formyl and carboxyl groups in conjugation with the ring is expected to cause a bathochromic shift (a shift to longer wavelengths). Spectroscopic analysis has been used to identify related pyrrole carboxaldehyde structures. nih.gov The spectrum would likely show strong absorption bands in the 250-350 nm range, characteristic of such conjugated systems. The exact position of the λmax is sensitive to the solvent used due to solvatochromic effects.

Table 5: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Expected λmax | Electronic Transition | Chromophore |

| 250 - 350 nm | ~280 - 320 nm | π → π | Conjugated pyrrole-formyl-carboxyl system |

| 200 - 250 nm | ~230 - 250 nm | π → π | Pyrrole ring system |

X-ray Crystallography for Solid-State Structure Elucidation

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound has been publicly reported. The determination of a crystal structure through X-ray crystallography is an empirical process that requires the successful growth of a single crystal of sufficient quality, which is subsequently analyzed by diffraction methods.

To date, the specific arrangement of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding for this particular compound, has not been deposited in crystallographic databases or published in peer-reviewed literature. Therefore, detailed data on its crystal system, space group, and unit cell dimensions are not available. Elucidation of these structural details awaits future experimental investigation.

Computational Chemistry and Quantum Chemical Investigations

Electronic Structure and Reactivity Descriptors

Local Reactivity Descriptors

Local reactivity descriptors are essential tools in computational chemistry for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These descriptors are derived from conceptual DFT and include parameters such as the Fukui function and dual descriptor.

While specific studies on 4-Formyl-1H-pyrrole-2-carboxylic acid are not extensively documented, analysis of related pyrrole (B145914) derivatives provides valuable insights. For pyrrole-2-carboxylic acid, computational analyses indicate that the reactivity is distributed across the pyrrole ring and the carboxylic acid group. The introduction of a formyl group at the 4-position, being a meta-director and an electron-withdrawing group, is anticipated to significantly alter the electron density distribution. This would likely render the carbon atoms of the pyrrole ring more susceptible to nucleophilic attack and the hydrogen atoms more acidic.

Table 1: Predicted Local Reactivity Descriptors for Key Atomic Sites (Note: This table is illustrative, based on general principles of organic chemistry and computational studies of similar molecules, as direct data for this compound is not available.)

| Atomic Site | Predicted Fukui Function (f-) for Nucleophilic Attack | Predicted Fukui Function (f+) for Electrophilic Attack | Predicted Dual Descriptor (Δf) |

| C2 (Carboxyl) | Moderate | Low | Negative |

| C4 (Formyl) | High | Low | Negative |

| C5 | Low | High | Positive |

| N1 (Pyrrole) | Low | Moderate | Positive |

| O (Carbonyl) | Moderate | High | Positive |

| O (Hydroxyl) | Low | High | Positive |

Intermolecular Interactions and Hydrogen Bonding Studies

The study of intermolecular interactions is crucial for understanding the solid-state structure and macroscopic properties of a compound. For carboxylic acids, hydrogen bonding is a predominant intermolecular force.

Atoms in Molecules (AIM) Theory Analysis

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful quantum mechanical method used to analyze the topology of the electron density and characterize chemical bonds, including hydrogen bonds. researchgate.net For pyrrole-2-carboxylic acid, AIM analysis has been used to investigate the nature and strength of intermolecular hydrogen bonds in its crystalline state. researchgate.net

In the solid state, pyrrole-2-carboxylic acid forms centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov Additionally, N-H···O hydrogen bonds link these dimers into chains. nih.gov AIM analysis of these interactions typically reveals bond critical points (BCPs) between the hydrogen and acceptor atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond strength and nature. For the 4-formyl derivative, the electron-withdrawing formyl group might influence the hydrogen bond donating and accepting ability of the pyrrole N-H and the carboxylic acid groups, respectively, which would be reflected in the AIM parameters.

Table 2: Typical AIM Parameters for Hydrogen Bonds in Pyrrole-2-carboxylic Acid Dimers (Based on data for similar compounds)

| Hydrogen Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| O-H···O | 0.020 - 0.040 | 0.070 - 0.140 |

| N-H···O | 0.010 - 0.025 | 0.030 - 0.080 |

Quantification of Intermolecular Hydrogen Bond Energies

The strength of intermolecular hydrogen bonds can be quantified computationally. For pyrrole-2-carboxylic acid dimers, DFT calculations have been employed to determine the binding energies. researchgate.net These calculations typically involve comparing the energy of the dimer to the sum of the energies of the individual monomers, with corrections for basis set superposition error (BSSE).

The calculated binding energies for the cyclic dimers of pyrrole-2-carboxylic acid, linked by two O-H···O hydrogen bonds, are significant, indicating strong and stable interactions. The introduction of a formyl group in the 4-position would likely lead to changes in the electrostatic potential and, consequently, the hydrogen bond energies.

Table 3: Calculated Hydrogen Bond Energies for Pyrrole-2-carboxylic Acid Dimers (Based on DFT calculations for the parent compound)

| Dimer Configuration | Basis Set | Calculated Interaction Energy (kcal/mol) |

| O-H···O Dimer | B3LYP/6-311++G(d,p) | -15 to -20 |

| N-H···O Dimer | B3LYP/6-311++G(d,p) | -5 to -10 |

Thermochemical and Spectroscopic Property Predictions

Computational methods are also extensively used to predict thermochemical properties and spectroscopic data, which can aid in the experimental characterization of new compounds.

Calculated Vibrational Frequencies and Scaling

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and determining molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule. acs.org However, calculated harmonic frequencies are often higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.

For pyrrole-2-carboxylic acid, DFT calculations have been used to assign the vibrational modes observed in its IR and Raman spectra. acs.org Key vibrational modes include the O-H stretch of the carboxylic acid, the N-H stretch of the pyrrole ring, and the C=O stretches of both the carboxylic acid and the formyl group.

Table 4: Selected Calculated and Scaled Vibrational Frequencies for Pyrrole-2-carboxylic Acid (Illustrative values based on published data for similar compounds)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaling Factor | Scaled Frequency (cm⁻¹) |

| O-H stretch (dimer) | ~3100 | 0.96 | ~2976 |

| N-H stretch | ~3450 | 0.96 | ~3312 |

| C=O stretch (carboxyl) | ~1750 | 0.96 | ~1680 |

| C=O stretch (formyl) | ~1700 | 0.96 | ~1632 |

Prediction of NMR Chemical Shifts (e.g., GIAO Approach)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei.

For derivatives of pyrrole, GIAO calculations have shown good correlation with experimental NMR data. The chemical shifts are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing formyl group in this compound is expected to cause a downfield shift (higher ppm) for the protons and carbons of the pyrrole ring compared to the unsubstituted pyrrole-2-carboxylic acid, particularly for the adjacent C5-H proton.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative values based on GIAO calculations for related pyrrole derivatives)

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (N-H) | 11.0 - 12.0 |

| ¹H (C5-H) | 7.5 - 8.0 |

| ¹H (C3-H) | 6.5 - 7.0 |

| ¹H (CHO) | 9.5 - 10.0 |

| ¹³C (C2-COOH) | 160 - 165 |

| ¹³C (C4-CHO) | 185 - 190 |

| ¹³C (Pyrrole Ring) | 110 - 140 |

Global Reactivity Descriptors

Global reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that help in predicting the chemical reactivity and stability of a molecule. These descriptors include ionization energy (I), electron affinity (A), global hardness (η), chemical potential (μ), electrophilicity index (ω), and softness (S). They are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While detailed experimental and theoretical studies have been conducted on various pyrrole derivatives, specific calculated values for the global reactivity descriptors of this compound could not be located in the provided search results. Theoretical investigations on analogous compounds show that the presence and position of electron-withdrawing groups, such as the formyl and carboxylic acid groups, are expected to significantly influence these parameters by lowering the HOMO and LUMO energy levels.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The study of dipole moment, polarizability, and hyperpolarizability is essential for understanding the nonlinear optical (NLO) properties of a molecule. These properties describe the response of a molecule to an external electric field. A high hyperpolarizability value, in particular, suggests potential applications in optoelectronic devices.

Quantum chemical calculations are necessary to determine these properties for this compound. However, specific values for its dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β) were not available in the referenced literature. Studies on derivatives, such as certain aroylhydrazones derived from a 4-formyl pyrrole core, have explored these NLO properties, indicating that the pyrrole scaffold can be a component of NLO-active materials. The exact contribution of the specific structure of this compound remains to be computationally elucidated.

Band Gap Energy Analysis

The band gap energy, which is the energy difference between the HOMO and LUMO, is a critical parameter for determining a molecule's kinetic stability and electrical conductivity properties. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.

A specific value for the band gap energy of this compound has not been reported in the available scientific literature. For comparison, computational studies on the isomeric compound, 5-formyl-1H-pyrrole-2-carboxylic acid, have determined its band gap, highlighting the importance of such analysis. The band gap for the 4-formyl isomer would require a dedicated DFT or other quantum chemical study to be accurately determined.

Applications in Medicinal Chemistry and Biological Sciences

Role as a Chemical Building Block

As a fundamental structural unit, 4-Formyl-1H-pyrrole-2-carboxylic acid and its parent scaffold, pyrrole-2-carboxylic acid, are employed in the synthesis of a wide array of organic compounds. The inherent reactivity of its functional groups allows for diverse chemical modifications, leading to its use in several specialized areas of chemical and biological research.

Derivatives of the pyrrole-2-carboxylic acid scaffold are utilized as specialized reagents in the field of proteomics. For instance, modified versions of this core structure, such as 4-{[(2-furylmethyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid, are developed for use in proteomics research applications. scbt.com

The pyrrole (B145914) framework is a key component in the synthesis of pharmaceutical intermediates. Halogenated pyrrole building blocks are prepared on a gram scale and subsequently converted into potent inhibitors of bacterial DNA gyrase B. researchgate.netacs.org Pyrrole derivatives also serve as intermediates in the creation of DNA minor-groove binders. nih.gov Specifically, 2-formylpyrrole-based compounds act as precursors for synthesizing more complex fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines through cyclization reactions. mdpi.com The dual functionality of this compound makes it an adept starting material for constructing elaborate molecular architectures destined for pharmaceutical applications.

The pyrrole ring is a significant structure in medicinal chemistry, forming the core of many biologically active compounds. nih.govnih.gov Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. biomedres.usrsc.org The structural and therapeutic diversity of molecules containing the pyrrole-2-carboxamide moiety, in particular, has made them a focus for organic and medicinal chemists. biomedres.us The presence of the formyl and carboxylic acid groups on this compound allows for the generation of large libraries of derivative compounds, which can be screened for various biological activities in the drug discovery process.

The pyrrole ring is a fundamental unit in the design of synthetic receptors for anions, a field of supramolecular chemistry with applications in sensing and transport. utexas.edu The N-H proton of the pyrrole is an effective hydrogen bond donor, enabling it to interact with and bind to anions. nih.gov Both open-chain and macrocyclic systems based on pyrrole have been developed to achieve selective anion recognition. utexas.edunih.gov Novel receptor scaffolds, such as tripodal tris(pyrrolamide) motifs, can preorganize in solution to form a binding cavity composed of amide and pyrrole hydrogen bond donors, demonstrating high affinity for a variety of anions with different geometries. escholarship.org

Biological Activity of this compound Derivatives

Derivatives synthesized from the this compound scaffold have been investigated for their potential biological effects, with a significant focus on their antimicrobial properties.

The pyrrole heterocycle is a key pharmacophore in a multitude of compounds exhibiting antimicrobial activity. nih.govbiomedres.us Derivatives of pyrrole-2-carboxylic acid, particularly carboxamides, have been synthesized and evaluated for their efficacy against various pathogenic microbes.

Research has shown that certain pyrrole-2-carboxamide derivatives are effective against Gram-negative bacterial strains. researchgate.net For example, in a study of novel 4-phenylpyrrole-2-carboxamides, several compounds displayed moderate to considerable activity against clinically relevant bacteria. biomedres.us The parent compound, pyrrole-2-carboxylic acid (PCA), has also been shown to possess antibiofilm capabilities, specifically against Listeria monocytogenes. researchgate.netnih.gov PCA was found to reduce the biofilm biomass and metabolic activity of L. monocytogenes and collapse the biofilm architecture. nih.gov

Below is a table summarizing the antimicrobial activity of selected pyrrole-2-carboxamide derivatives from scientific literature.

| Compound | Target Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Carboxamide 4i (a pyrrole-2-carboxamide derivative) | Klebsiella pneumoniae | 1.02 | researchgate.net |

| Carboxamide 4i (a pyrrole-2-carboxamide derivative) | Escherichia coli | 1.56 | researchgate.net |

| Carboxamide 4i (a pyrrole-2-carboxamide derivative) | Pseudomonas aeruginosa | 3.56 | researchgate.net |

| 4-phenylpyrrole-2-carboxamide 5c | Escherichia coli | 6.05 | biomedres.us |

| 4-phenylpyrrole-2-carboxamide 5c | Pseudomonas aeruginosa | 6.05 | biomedres.us |

| 4-phenylpyrrole-2-carboxamide 5e | Klebsiella pneumoniae | 6.25 | biomedres.us |

Antiviral Activities

The pyrrole nucleus is a common structural motif in a variety of synthetic and natural compounds that exhibit a broad range of biological activities, including antiviral properties. While specific studies focusing solely on the antiviral effects of this compound are not extensively documented in publicly available research, the general class of pyrrole derivatives has shown promise in the development of antiviral agents. Research into various substituted pyrroles has indicated their potential to inhibit the replication of different viruses. This antiviral potential is often attributed to the ability of the pyrrole scaffold to interact with viral enzymes or proteins crucial for the viral life cycle. The exploration of pyrrole derivatives as antiviral agents remains an active area of research, with the potential for the development of novel therapeutics against a range of viral infections. researchgate.netnih.gov

Anti-inflammatory Effects

Derivatives of this compound have been investigated for their anti-inflammatory properties. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

One study on a class of pyrrole derivatives demonstrated their potent in vitro inhibitory activity against COX-2. For instance, a nitrile derivative of pyrrole showed a high degree of selectivity for COX-2 over COX-1, with an IC50 value of 0.39 mM for COX-2. mdpi.com This selectivity is a desirable characteristic for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory potential of pyrrole derivatives is also attributed to their ability to suppress the production of pro-inflammatory cytokines.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrrole Derivatives

| Compound | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|

| Pyrrole Derivative 1 (Aldehyde) | 1.88 | 4.8 |

| Pyrrole Derivative 2 (Oxime) | 0.85 | 9.3 |

| Pyrrole Derivative 3 (Nitrile) | 0.39 | 38.8 |

| Celecoxib (Reference) | 0.06 | 405 |

Antitumor and Antiproliferative Potentials

The pyrrole scaffold is a key component in numerous compounds with demonstrated antitumor and antiproliferative activities. While research specifically on this compound is limited in this context, various derivatives have shown significant potential in inhibiting the growth of cancer cells. The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes essential for tumor growth and survival, such as cell cycle progression and angiogenesis.

For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives, which share a core heterocyclic structure, displayed potent anti-proliferative activity against a wide range of tumor cell lines. nih.gov One compound from this series was found to induce cell cycle arrest at the G0/G1 phase. nih.gov Another study on 4-iodo-1H-pyrrole-2-carboxylic acid indicated its ability to inhibit the growth of human leukemia and breast cancer cells. nih.gov

Table 2: Antiproliferative Activity of a Pyrrole Derivative Against Various Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Human B-cell lymphoma (BJAB) | Not specified |

| Human leukemia | Not specified |

| Human breast cancer | Not specified |

Enzyme Inhibition Studies (e.g., Calpain, Protein Tyrosine Phosphatase 1B, Aldose Reductase, COX-2)

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in various diseases.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. A methanol (B129727) extract of Aralia continentalis, containing 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, a derivative of the target compound, demonstrated inhibitory activity against PTP1B.

Aldose Reductase: Aldose reductase is an enzyme of the polyol pathway that is implicated in the long-term complications of diabetes. The same derivative, 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, also exhibited moderate inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 value of 39.71 ± 1.77 μM.

COX-2: As mentioned in the anti-inflammatory section, pyrrole derivatives are known to be effective inhibitors of COX-2, contributing to their anti-inflammatory effects.

Table 3: Enzyme Inhibitory Activity of a this compound Derivative

| Enzyme | Compound | IC50 (μM) |

|---|---|---|

| Rat Lens Aldose Reductase (RLAR) | 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid | 39.71 ± 1.77 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid | Inhibitory activity noted |

Modulation of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. 1H-pyrrole-2-carboxylic acid has been identified as a potent inhibitor of QS in the opportunistic pathogen Pseudomonas aeruginosa.

Studies have shown that 1H-pyrrole-2-carboxylic acid can significantly reduce the production of key virulence factors in P. aeruginosa, such as pyocyanin (B1662382), protease, and elastase, without affecting bacterial growth. At a concentration of 1 mg/ml, it reduced pyocyanin by 44%, protease by 74%, and elastase by 96%. Furthermore, it has been demonstrated to suppress the expression of several QS regulatory genes, including those in the las, rhl, and pqs systems.

Table 4: Inhibition of P. aeruginosa Virulence Factors by 1H-pyrrole-2-carboxylic acid

| Virulence Factor | Inhibition (%) at 1 mg/ml |

|---|---|

| Pyocyanin | 44 |

| Protease | 74 |

| Elastase | 96 |

Macrophage-Activating Constituents

Certain pyrrole alkaloids derived from natural sources have been shown to activate macrophages, which play a crucial role in the immune response. Pyrrole alkaloids isolated from the fruits of Morus alba (white mulberry) have demonstrated significant macrophage-activating properties in RAW 264.7 cells.

Specifically, compounds such as 2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid and 2-formyl-5-(methoxymethyl)-1H-pyrrole-1-butanoic acid significantly enhanced the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12). These molecules are key mediators of the macrophage-led immune response. Additionally, these compounds stimulated the phagocytic activity of macrophages.

**Table 5: Macrophage Activation by Pyrrole Alkaloids from *Morus alba***

| Compound | Activity | Effect |

|---|---|---|

| 2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid | Nitric Oxide Production | Significant Enhancement |

| TNF-α Production | Significant Enhancement | |

| IL-12 Production | Significant Enhancement | |

| 2-formyl-5-(methoxymethyl)-1H-pyrrole-1-butanoic acid | Nitric Oxide Production | Significant Enhancement |

| TNF-α Production | Significant Enhancement | |

| IL-12 Production | Significant Enhancement |

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound and its derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies help to elucidate the key structural features responsible for their pharmacological effects and guide the design of more potent and selective compounds.

For the anti-inflammatory activity of pyrrole derivatives, particularly their COX-2 inhibition, the nature of the substituent on the pyrrole ring is crucial. For instance, in a series of pyrrole derivatives, a nitrile group at a specific position led to the most potent and selective COX-2 inhibition compared to aldehyde or oxime functionalities at the same position. mdpi.com This suggests that the electronic and steric properties of the substituent play a significant role in the interaction with the enzyme's active site.

In the context of antitumor activity , the substitution pattern on the pyrrole ring and any attached aromatic rings can greatly influence cytotoxicity. For some pyrrole-containing anticancer agents, the presence of specific halogen atoms or other functional groups on the phenyl rings attached to the pyrrole core has been shown to be critical for their antiproliferative effects.

Regarding enzyme inhibition , the SAR for aldose reductase inhibitors often involves a lipophilic region and an acidic moiety. In the case of 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, the butanoic acid side chain likely provides the necessary acidic component for interaction with the enzyme.

For the modulation of bacterial quorum sensing , the core pyrrole-2-carboxylic acid structure appears to be the key pharmacophore. Modifications to this core could lead to changes in activity, and further SAR studies would be beneficial to optimize the anti-QS potential of this scaffold.

Finally, the macrophage-activating properties of pyrrole alkaloids from Morus alba are influenced by the substituents on the pyrrole ring and the nature of the side chain at the 1-position. The presence of a butanoic acid moiety at the N-1 position and a hydroxymethyl or methoxymethyl group at the C-5 position appears to be important for the observed immunostimulatory effects.

Impact of Substituent Position and Nature on Bioactivity

The biological activity of pyrrole-2-carboxylic acid derivatives is significantly influenced by the position and chemical nature of substituents on the pyrrole ring. Research into various analogs demonstrates that modifications at the N1, C4, and C5 positions can lead to a wide range of biological effects.